2-aminopropane-1,3-diol Hydrochloride
Overview
Description
2-Aminopropane-1,3-diol Hydrochloride, also known as serinol hydrochloride, is an organic compound with the molecular formula C3H9NO2·HCl. It is a derivative of 2-aminopropane-1,3-diol, a compound that belongs to the class of amino alcohols. This compound is known for its hygroscopic nature and is commonly used as an intermediate in the synthesis of various pharmaceuticals, including X-ray contrast agents and antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminopropane-1,3-diol hydrochloride can be achieved through several methods. One common approach involves the reductive amination of 1,3-dihydroxyacetone with ammonia. In this process, the solid dihydroxyacetone dimer is first dissolved in anhydrous liquid ammonia at low temperature to form an imine intermediate. This intermediate is then reduced to yield 2-aminopropane-1,3-diol, which can be subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 5-oxime-1,3-dioxane, followed by hydrolysis to obtain the desired product. This method is preferred for large-scale synthesis due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2-Aminopropane-1,3-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with halides or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products:
Oxidation: Oximes, nitriles.
Reduction: Primary amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-Aminopropane-1,3-diol hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-aminopropane-1,3-diol hydrochloride involves its interaction with various molecular targets. In biological systems, it acts as a precursor for sphingosine and ceramide synthesis. These molecules play crucial roles in cell signaling pathways, including apoptosis and cell differentiation. The compound’s amino group can undergo nucleophilic substitution reactions, leading to the formation of various bioactive intermediates .
Comparison with Similar Compounds
- 2-Amino-2-methyl-1,3-propanediol
- 3-Amino-1,2-propanediol
- 1,3-Diamino-2-propanol
- Ethanolamine
- Triethanolamine
Comparison: 2-Aminopropane-1,3-diol hydrochloride is unique due to its dual functionality as both an amino alcohol and a diol. This allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in synthetic chemistry. Compared to similar compounds, it has a higher reactivity due to the presence of both amino and hydroxyl groups, which can be selectively modified to yield various derivatives .
Properties
IUPAC Name |
2-aminopropane-1,3-diol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO2.ClH/c4-3(1-5)2-6;/h3,5-6H,1-2,4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGBLRKKPTUYNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10905850 | |
Record name | 2-Aminopropane-1,3-diol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10905850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100929-48-4, 73708-65-3 | |
Record name | 2-Aminopropane-1,3-diol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10905850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-1,3-propanediol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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